molecular formula C16H19N3O3S B2808375 (E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide CAS No. 1281691-25-5

(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide

カタログ番号: B2808375
CAS番号: 1281691-25-5
分子量: 333.41
InChIキー: IISKDBBIPOGESS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the pyrazole and oxolane (tetrahydrofuran) rings suggests that this compound might have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to an oxolane ring through a methylene bridge. The phenyl ring is connected to the pyrazole ring through a double bond, and the sulfonamide group is attached to the phenyl ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides are generally known to undergo reactions such as hydrolysis, acylation, and displacement by amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonamide group could enhance its water solubility, while the aromatic ring could contribute to its lipophilicity .

科学的研究の応用

Anti-Inflammatory and Analgesic Properties

A study by Küçükgüzel et al. (2013) synthesized novel derivatives related to Celecoxib, exhibiting anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or Celecoxib itself. This suggests potential for developing therapeutic agents based on these compounds for inflammation and pain management [Ş. Küçükgüzel et al., 2013].

Antimicrobial Activities

Jamode et al. (2009) reported on the synthesis of N-{4-[5-aryl-1-(isonicotinoyl)pyrazol-3-yl]-phenyl}-benzenesulfonamide derivatives and evaluated their antibacterial activities against various pathogens, indicating the potential of these compounds as antimicrobial agents [V. S. Jamode et al., 2009].

Anticancer Potential

Research by Putri et al. (2021) focused on the synthesis of pyrazoline derivatives for potential use as anti-breast cancer agents. Their study highlights the potential development of these compounds as therapeutic options for breast cancer treatment, supported by molecular docking and dynamic studies indicating favorable interactions with cancer targets [Eka Marisa Putri et al., 2021].

Carbonic Anhydrase Inhibitors

A study by Gul et al. (2018) synthesized and evaluated the cytotoxic/anticancer and carbonic anhydrase inhibitory effects of new sulfonamide derivatives. Some compounds showed significant potential as anticancer drug candidates by selectively inhibiting carbonic anhydrase IX or XII isoenzymes, which are therapeutic targets for cancer treatment [H. Gul et al., 2018].

Dual Anti-inflammatory and Antimicrobial Agents

Bekhit et al. (2009) synthesized pyrazolylbenzenesulfonamide derivatives and evaluated them for anti-inflammatory and antimicrobial activities. Some compounds were found to be effective dual agents with minimal ulcerogenic effects and selective COX-2 inhibition, suggesting their potential as safer anti-inflammatory drugs with added antimicrobial benefits [A. Bekhit et al., 2009].

作用機序

The mechanism of action would depend on the specific biological target of this compound. For instance, many sulfonamides act as inhibitors of enzymes involved in the synthesis of folic acid in bacteria, which is why they are used as antibiotics .

特性

IUPAC Name

(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-23(21,10-8-14-5-2-1-3-6-14)18-15-11-17-19(12-15)13-16-7-4-9-22-16/h1-3,5-6,8,10-12,16,18H,4,7,9,13H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISKDBBIPOGESS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。